molecular formula C8H8FNO2 B126328 Ethyl 5-fluoropyridine-2-carboxylate CAS No. 148541-70-2

Ethyl 5-fluoropyridine-2-carboxylate

Cat. No.: B126328
CAS No.: 148541-70-2
M. Wt: 169.15 g/mol
InChI Key: AHMGOYHQXHQSQE-UHFFFAOYSA-N
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Description

Ethyl 5-fluoropyridine-2-carboxylate (CAS: 148541-70-2) is a fluorinated pyridine derivative characterized by a fluorine atom at the 5-position of the pyridine ring and an ethyl ester group at the 2-position. This compound is primarily utilized in pharmaceutical and agrochemical research due to its structural versatility, which allows for further functionalization. Its molecular formula is C₈H₈FNO₂, with a molecular weight of 169.15 g/mol. The ethyl ester group enhances lipophilicity compared to methyl esters, influencing solubility and bioavailability in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-fluoropyridine-2-carboxylate typically involves the fluorination of pyridine derivatives. One common method is the reaction of 5-fluoropyridine-2-carbaldehyde with ethyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and the addition of reagents such as sodium chlorite .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450–500°C). These methods ensure high yields and purity of the desired product .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives.

Base-Catalyzed Saponification

Treatment with lithium hydroxide (LiOH) in aqueous conditions cleaves the ester bond, producing 5-fluoropyridine-2-carboxylic acid. This reaction is critical for generating intermediates for enzyme inhibitors (e.g., Aspartate/asparagine-β-hydroxylase inhibitors) .

Conditions :

  • LiOH in water or methanol

  • Acidic ion exchange chromatography for purification
    Yield : High purity (exact yields not specified in available data) .

Nucleophilic Substitution Reactions

The fluorine atom at the 5-position can participate in nucleophilic aromatic substitution (NAS) under specific conditions, though pyridine’s electron-deficient nature limits reactivity.

Fluorine Displacement

While fluorine is typically a poor leaving group, NAS may occur with strong nucleophiles (e.g., alkoxides or amines) under high-temperature or catalytic conditions. No direct experimental data for this compound is available, but analogous fluoropyridines show such reactivity .

Functional Group Transformations

The ester group serves as a versatile handle for further derivatization.

Reduction to Alcohol

Catalytic hydrogenation (e.g., Pd/C, H₂) or borohydride reduction converts the ester to 5-fluoropyridine-2-methanol.
Example :

  • Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0°C .
    Yield : ~36% (observed in related pyrrole reductions) .

Aminolysis to Amides

Reaction with primary or secondary amines produces carboxamide derivatives, which are valuable in medicinal chemistry.
Conditions :

  • Heating with amines (e.g., ethylamine) in polar aprotic solvents (DMF, DMSO) .
    Application : Key step in synthesizing P2X3 receptor antagonists for pain management .

Cross-Coupling Reactions

The pyridine ring participates in metal-catalyzed cross-coupling reactions, though the ester group may require protection.

Suzuki-Miyaura Coupling

While no direct examples exist for this compound, brominated analogs (e.g., 2-bromo-5-fluoropyridine) undergo palladium-catalyzed coupling with aryl boronic acids .
Typical Conditions :

  • Pd(OAc)₂, 1,1'-bis(diphenylphosphino)ferrocene (dppf)

  • Triethylamine in DMF/ethanol at 50°C under CO atmosphere .
    Yield : Up to 78% for precursor synthesis .

Scientific Research Applications

Pharmaceutical Development

Key Applications:

  • Intermediate in Drug Synthesis: Ethyl 5-fluoropyridine-2-carboxylate is utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer therapies. Its fluorine atom enhances metabolic stability and bioavailability, making it an attractive candidate for drug development .
  • Antimicrobial and Anticancer Properties: Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer activities. Studies have shown that modifications to the pyridine structure can lead to enhanced biological activity .

Case Study:
A study published in the Journal of Medicinal Chemistry reported the synthesis of novel compounds derived from this compound that demonstrated promising results against specific cancer cell lines, highlighting its potential as a building block for anticancer agents .

Agricultural Chemistry

Key Applications:

  • Plant Growth Regulators: this compound is being explored for its potential as a plant growth regulator. Its application can lead to healthier crop growth and increased yields, which is crucial for sustainable agriculture .

Data Table: Potential Effects on Crop Yield

CompoundApplication TypeEffect on Crop Yield
This compoundGrowth RegulationIncreased by up to 20%
Other Fluorinated PyridinesPest ResistanceVariable

Material Science

Key Applications:

  • Advanced Materials Development: The compound is employed in creating advanced materials, including polymers and coatings that exhibit improved thermal stability and chemical resistance due to the presence of fluorine .

Case Study:
Research conducted at a leading materials science institute demonstrated that incorporating this compound into polymer matrices resulted in materials with enhanced durability under extreme conditions, making them suitable for various industrial applications .

Biological Research

Key Applications:

  • Mechanism Exploration: This compound is used in studies exploring the mechanisms of action of various biological pathways, particularly those involving serotonin receptors. Understanding these interactions aids in developing new therapeutic strategies for mental health disorders .

Data Table: Biological Activity Assessment

Biological TargetInteraction TypeObserved Effect
Serotonin ReceptorsBinding AffinityEnhanced interaction
Enzyme InhibitionCompetitive InhibitionSignificant reduction

Mechanism of Action

The mechanism of action of ethyl 5-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 5-Fluoropyridine-2-Carboxylate

  • Structure : Differs only in the ester group (methyl instead of ethyl).
  • Properties :
    • Molecular weight: 155.13 g/mol (vs. 169.15 g/mol for the ethyl analog).
    • Purity: >97% (commercial grade, as per GLPBIO specifications) .
    • Applications: Widely used as a synthetic intermediate in medicinal chemistry due to its lower molecular weight and higher solubility in polar solvents .
  • Synthesis: Typically prepared via esterification of 5-fluoropyridine-2-carboxylic acid with methanol, whereas the ethyl analog requires ethanol .

Benzyl 4-Amino-3-Chloro-6-(4-Chloro-2-Fluoro-3-Methoxyphenyl)-5-Fluoropyridine-2-Carboxylate

  • Structure: Features a benzyl ester and additional substituents (amino, chloro, methoxy groups).
  • Properties :
    • Molecular weight: 463.7 g/mol (significantly higher due to complex substituents).
    • Applications: Registered as an agrichemical (PMRA RD2023-08) for its herbicidal activity, contrasting with the simpler ethyl derivative’s research-focused role .
  • Bioactivity : The benzyl ester’s bulky substituents enhance target specificity in plant systems, whereas the ethyl analog’s simplicity makes it a versatile scaffold for diverse modifications .

Ethyl 5-Cyano-2-Methyl-6-Thioxo-1,6-Dihydro-3-Pyridinecarboxylate

  • Structure: Contains cyano and thioxo groups at positions 5 and 6, respectively.
  • Properties :
    • Molecular weight: 236.28 g/mol.
    • Reactivity: The thioxo group enables sulfur-based reactions (e.g., nucleophilic substitutions), unlike the fluorine in this compound, which is less reactive .
  • Applications : Used in heterocyclic chemistry for constructing fused-ring systems, highlighting functional group-driven divergence from the fluorinated analog .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Primary Application Purity/Commercial Availability
This compound 169.15 5-F, 2-COOEt Pharmaceutical research 34 suppliers (priced at ~$116/250mg)
Mthis compound 155.13 5-F, 2-COOMe Medicinal chemistry >97% purity (GLPBIO)
Benzyl derivative (CAS 1390661-72-9) 463.7 5-F, 2-COOBn, amino, chloro, methoxy Agriculture PMRA-approved (2023)
Ethyl 5-cyano-2-methyl-6-thioxo analog 236.28 5-CN, 6-S, 2-COOEt Heterocyclic synthesis Available via PubChem (721260)

Key Research Findings

  • Solubility and Reactivity : Ethyl esters generally exhibit lower water solubility than methyl esters but higher compatibility with organic solvents, making them preferable for certain catalytic reactions .
  • Agricultural vs. Pharmaceutical Utility : Bulky substituents (e.g., benzyl groups) enhance pesticidal activity but limit metabolic stability in mammalian systems, whereas simpler fluoropyridine esters are optimized for drug discovery .
  • Synthetic Flexibility : this compound’s unsubstituted positions allow for regioselective modifications, a feature exploited in kinase inhibitor development .

Biological Activity

Ethyl 5-fluoropyridine-2-carboxylate is a fluorinated heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₈FNO₂. It features a pyridine ring substituted with a fluorine atom at the 5-position and an ethyl ester group at the 2-position. The presence of the fluorine atom enhances the compound's metabolic stability and bioavailability, making it a valuable scaffold in drug discovery.

The biological activity of this compound is influenced by its interaction with various molecular targets. The electronegativity of the fluorine atom can enhance binding affinity to enzymes and receptors, modulating biological responses. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with biological pathways, influencing cellular processes such as enzyme activity and gene expression.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although detailed pharmacological investigations are necessary to confirm these effects.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other fluorinated pyridine derivatives.
  • Potential Drug Development : Its structural characteristics make it a promising lead compound for developing new pharmaceuticals, particularly in treating inflammatory diseases and infections.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • In Vitro Studies : In cell-free assays, derivatives of fluorinated pyridines have shown varying degrees of enzyme inhibition. For example, compounds structurally similar to this compound have been evaluated for their ability to inhibit lipoxygenase (LO) activity, a key enzyme in inflammatory processes .
  • Structure-Activity Relationship (SAR) Analysis : SAR studies indicate that modifications on the pyridine ring significantly affect biological activity. The introduction of different substituents can enhance or diminish the compound's efficacy against specific targets .
  • Synthesis of Derivatives : this compound serves as a precursor for synthesizing various derivatives with tailored properties. These derivatives are being investigated for enhanced biological activity and specificity against targeted enzymes or receptors.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityIC50 (μM)Notes
This compoundPotential antimicrobial propertiesNot yet determinedRequires further study
Ethyl 5-hydroxyindole-3-carboxylateInhibits 5-lipoxygenase (5-LO)IC50 = 0.7 μMStrong inhibitor of inflammatory pathways
Ethyl 4-amino-5-fluoropyridine-2-carboxylateAnticancer propertiesNot specifiedShows promise in cancer therapy

Future Directions

The ongoing research into this compound highlights its potential as a versatile building block in medicinal chemistry. Future studies should focus on:

  • Detailed Pharmacological Studies : Comprehensive investigations into its pharmacodynamics and pharmacokinetics.
  • Exploration of Derivatives : Synthesis and evaluation of various derivatives to identify compounds with enhanced therapeutic profiles.
  • Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 5-fluoropyridine-2-carboxylate, and how do variations in catalysts or solvents affect yield?

  • Methodological Answer : The synthesis typically involves fluorination and esterification steps. For example, fluorination of pyridine precursors using sodium fluoride (NaF) under controlled anhydrous conditions (e.g., DMF as a solvent at 80–100°C) can yield the fluorinated intermediate. Subsequent esterification with ethanol in the presence of a coupling agent (e.g., DCC) is recommended. Variations in catalysts (e.g., palladium for cross-coupling) or solvents (polar aprotic vs. non-polar) significantly impact yield; for instance, DMF enhances fluorination efficiency compared to THF . A table summarizing reaction conditions from literature is critical for optimization:

Yield (%)Catalyst/SolventTemperature (°C)Reference
72NaF/DMF90
65Pd(OAc)₂/DCM110

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For NMR, the fluorine substituent causes distinct splitting patterns: the pyridine ring protons (e.g., H-3 and H-4) show coupling constants (JHF ≈ 8–12 Hz). In IR spectroscopy, the ester carbonyl stretch (C=O) appears near 1720 cm⁻¹. HRMS should confirm the molecular ion [M+H]<sup>+</sup> with m/z accuracy within 3 ppm .

Q. How can X-ray crystallography confirm the molecular structure of this compound, and what challenges arise during refinement?

  • Methodological Answer : Single-crystal X-ray diffraction resolves bond lengths and angles, particularly verifying the fluorine position. Using SHELXL for refinement, thermal displacement parameters (ADPs) for the fluorine atom must be carefully modeled due to its high electron density. Challenges include resolving disorder in the ethyl ester group; applying restraints to C-O bond lengths improves convergence .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) be integrated with experimental data to study the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) predict frontier molecular orbitals (HOMO/LUMO) to explain reactivity. For example, the electron-withdrawing fluorine atom lowers HOMO energy, reducing nucleophilic attack susceptibility. Comparing computed vs. experimental NMR shifts (with a mean absolute deviation <0.1 ppm) validates the computational model .

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound derivatives?

  • Methodological Answer : Contradictions often arise from solvent effects or impurities. Use standardized deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) and spike tests with authentic samples. Statistical analysis (e.g., t-tests) of replicate measurements identifies outliers. Cross-referencing with crystallographic data (e.g., bond angles) resolves ambiguities in substituent positioning .

Q. What are the mechanistic implications of fluorination position on the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The 5-fluoro group directs electrophilic substitution to the 3-position via resonance stabilization. In Suzuki-Miyaura coupling, the fluorine’s ortho effect increases oxidative addition efficiency with Pd(0) catalysts. Comparative studies with 3-fluoro analogs show lower yields (≈15% difference) due to steric hindrance .

Q. How do steric and electronic effects influence the crystallization behavior of this compound derivatives?

  • Methodological Answer : Bulky substituents (e.g., trifluoromethyl groups) reduce crystal symmetry, leading to polymorphic forms. Differential Scanning Calorimetry (DSC) identifies melting point variations (Δmp ≈ 10–15°C between polymorphs). Electron-withdrawing groups enhance π-π stacking in the solid state, observed as shorter intermolecular distances (<3.5 Å) in crystal packing diagrams .

Q. Safety and Compliance

Q. What safety protocols are recommended when handling this compound, based on its hazard profile?

  • Methodological Answer : The compound is classified as a laboratory chemical with potential respiratory irritancy. Use fume hoods for synthesis, nitrile gloves for skin protection, and avoid incompatible materials (e.g., strong oxidizers). Emergency protocols should include immediate rinsing with water for eye contact and activated charcoal for accidental ingestion .

Properties

IUPAC Name

ethyl 5-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMGOYHQXHQSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450790
Record name Ethyl 5-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148541-70-2
Record name Ethyl 5-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-5-fluoropyridine (5.00 g, 28.4 mmol), sodium acetate (9.33 g, 114 mmol), and 1-1′bis(diphenylphosphino)ferrocene]dichloropalladium(II):CH2Cl2 (0.464 g, 0.57 mmol) in ethanol (80 mL) in a Parr® high pressure stainless steel reactor vessel is placed under an atmosphere of 50 psi carbon monoxide and heated at 80-100° C. for 4 h. The vessel is cooled, volatiles removed in vacuo, and the residue partitioned between ethyl acetate and water. The ethyl acetate extract is washed with water and brine, dried over sodium sulfate, filtered, and evaporated to give a dark solid. The residue is chromatographed on SiO2 (10% ethyl acetate/hexanes) to yield the title compound 2.8 g (58%) as a white solid that is recrystallized from hexanes to give white crystals: mp 61-63° C.
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5 g
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9.33 g
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[Compound]
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1-1′bis(diphenylphosphino)ferrocene
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dichloropalladium(II)
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80 mL
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Yield
58%

Synthesis routes and methods II

Procedure details

To a Parr shaker add 2-bromo-5-fluoropyridine (Example 382, Part A) (7.00 g, 39.8 mmol), NaOAc (13.1 g, 159 mmol), absolute ethanol (100 mL) and [1,1-bis(diphenylphosphino)ferrocene]dichloropalladium(II):dichloromethane (1.62 g, 1.99 mmol). Charge the reaction vessel with 50 psi of CO. Heat at 90° C. for 18.25 hours. Cool the reaction mixture before filtering through a Celite® pad. Wash the pad with ethyl acetate, then concentrate the filtrate. Purify by flash chromatography, eluting with 25% ethyl acetate in hexanes to give the title compound (4.62 g, 68.6%): MS ES+ 169.9 (M+H)+, base peak MS ES+ 141.8 (M+H—CH2CH3)+; HPLC [YMC-Pack Pro C-18 (150×4.6 mm, S-5 microm), 0.1% TFA/acetonitrile in 0.1% TFA/water at 1.0 mL/min, 5-95% over 19 min], tR=10.3 min, 97.0 purity.
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7 g
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13.1 g
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100 mL
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1.62 g
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Yield
68.6%

Synthesis routes and methods III

Procedure details

To a Parr shaker add 2-bromo-5-fluoropyridine (Example 382, Part A) (7.00 g, 39.8 mmol), NaOAc (13.1 g, 159 mmol), absolute ethanol (100 mL) and [1,1-bis(diphenylphosphino)ferrocene]dichloropalladium(ll):dichloromethane (1.62 g, 1.99 mmol). Charge the reaction vessel with 50 psi of CO. Heat at 90° C. for 18.25 hours. Cool the reaction mixture before filtering through a Celite® pad. Wash the pad with ethyl acetate, then concentrate the filtrate. Purify by flash chromatography, eluting with 25% ethyl acetate in hexanes to give the title compound (4.62 g, 68.6%): MS ES+ 169.9 (M+H)+, base peak MS ES+ 141.8 (M+H—CH2CH3)+; HPLC [YMC-Pack Pro C-18 (150×4.6 mm, S-5 microm), 0.1% TFA/acetonitrile in 0.10% TFA/water at 1.0 mL/min, 5-95% over 19 min], tR=10.3 min, 97.0 purity.
Quantity
7 g
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reactant
Reaction Step One
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Quantity
13.1 g
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reactant
Reaction Step One
[Compound]
Name
[1,1-bis(diphenylphosphino)ferrocene]dichloropalladium(ll)
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0 (± 1) mol
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reactant
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100 mL
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reactant
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1.62 g
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reactant
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Yield
68.6%

Synthesis routes and methods IV

Procedure details

To a degassed solution of ethyl alcohol (400 mL) in a Parr steel bomb was added sodium acetate (43.3 g, 528 mmol), 2-bromo-5-fluoropyridine (20 g, 114 mmol), 1,1′-bis(diphenylphosphino)ferrocene (2.27 g, 4.09 mmol) and palladium acetate (204 mg, 0.91 mmol). The vessel was put under nitrogen and sealed with Parr top. The atmosphere was displaced with carbon monoxide gas and the pressure was adjusted to 300 psi. The mixture was heated to 90° C. After 3 h, the pressure dropped to below 100 psi. The vessel was cooled to ambient temperature and the reaction was repressurized with carbon monoxide to 300 psi. The vessel was heated to 90° C. for an additional 4 h. The vessel was cooled to ambient temperature and the remaining carbon monoxide was vented. The mixture was concentrated to half of the volume. Ethyl acetate (500 mL) and water (300 mL) were added. The organic layer was isolated and the aqueous layer was extracted with ethyl acetate (2×). The combined organic extracts were washed with brine, dried over sodium sulfate, filtered and concentrated. Purification by silica gel chromatography (100% hexanes→70% hexanes/ethyl acetate) gave the title compound. MS 170.0 (M+1).
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43.3 g
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20 g
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400 mL
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2.27 g
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204 mg
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